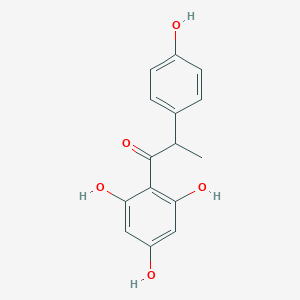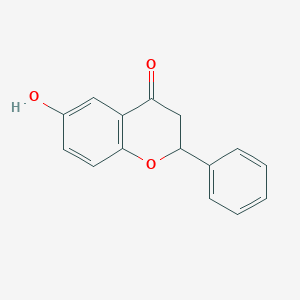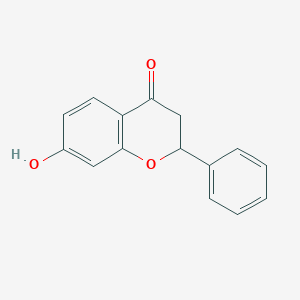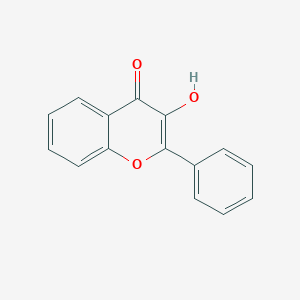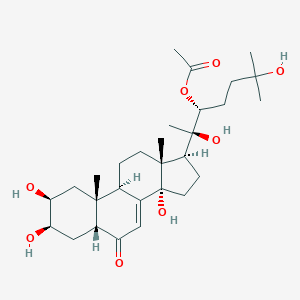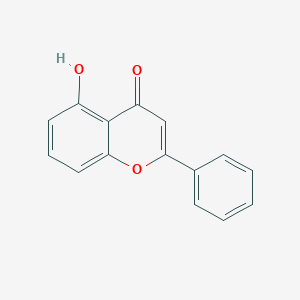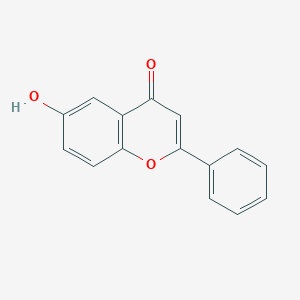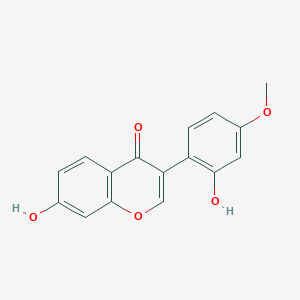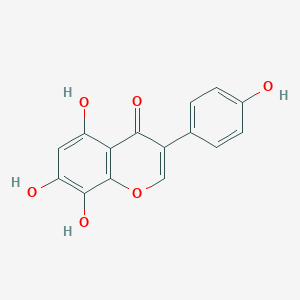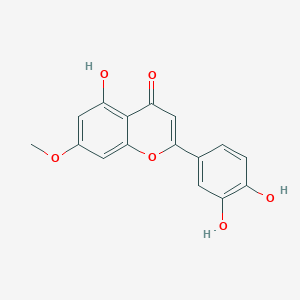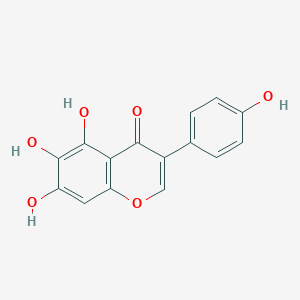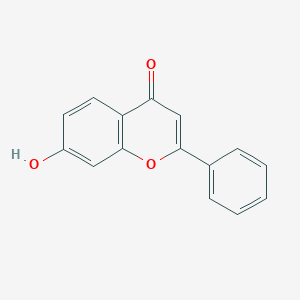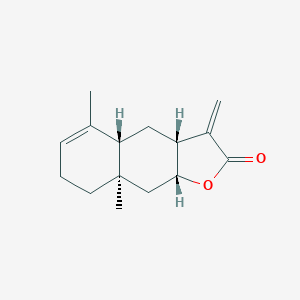
Isoalloalantolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoalloalantolactone is a natural compound extracted from Chinese traditional medicine Inula helenium L. It has therapeutic potential in the treatment of various diseases . In vitro and in vivo studies have indicated cytotoxic effects of Isoalloalantolactone on various cancers, including liver cancer, colorectal cancer, and breast cancer .
Synthesis Analysis
The chemical conversion of (-)-santonin into (+)-koalantolactone and (+)-isoalloalantolactone involves functionality transfer from Qi to Cs, refunctionalization of the ring A, and the formation of the α-methylened γ-lactone moiety .Molecular Structure Analysis
The molecular formula of Isoalloalantolactone is C15H20O2 . The average mass is 232.318 Da and the monoisotopic mass is 232.146332 Da .Chemical Reactions Analysis
Isoalloalantolactone can synergize with chemical drugs to enhance their anticancer effects, such as Quercetin and oxaliplatin .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Potential
Isoalloalantolactone, a compound derived from plants like Inula helenium L., has shown promising results in cancer research. Studies have demonstrated its efficacy in various cancer cell types, including pancreatic, breast, and esophageal cancers.
Pancreatic Cancer : Isoalloalantolactone displayed similar anti-proliferation activity as F35 (a mixture of active ingredients) in pancreatic cancer cell lines. It induced mitochondrion-related apoptosis and inhibited colony-formation and migration in these cells (Yan et al., 2019).
Breast Cancer : In breast cancer cell lines, isoalloalantolactone induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial pathway disruption. It also downregulated SIRT1, a protein that influences apoptosis and cell survival (Li et al., 2016).
Esophageal Cancer : Isoalloalantolactone was found to suppress the growth of esophageal squamous cell carcinoma cells, partly through the downregulation of microRNA-21 and upregulation of PDCD4, a tumor suppressor gene (Wen et al., 2018).
Molecular Structure and Interaction
Understanding the molecular structure of isoalloalantolactone contributes to its potential therapeutic applications.
- Molecular Insights : Detailed analysis of isoalloalantolactone’s structure and its derivatives, such as epoxyalloalantolactone, helps in understanding its biological interactions and potential therapeutic applications (Klochkov et al., 2013).
Anti-Inflammatory and Immunomodulatory Effects
Isoalloalantolactone also exhibits significant anti-inflammatory effects, suggesting its utility in related therapeutic areas.
Inflammation and Lung Injury : It has shown protective effects against LPS-induced acute lung injury by activating the Nrf2 signaling pathway, thus modulating inflammatory responses (Yuan et al., 2018).
Neuroinflammation : In microglia cells, isoalloalantolactone attenuated production of inflammatory mediators via the GSK‐3&bgr;‐Nrf2 signaling pathway, indicating potential applications in neuroinflammation-related conditions (Wang et al., 2018).
Zukünftige Richtungen
The exploration of agents from plants, like Isoalloalantolactone, will help to develop new therapeutic strategies and drugs in future clinical treatment . Isoalloalantolactone possesses superior anti-tumor properties besides anti-inflammatory and antimicrobial activities and can be a potential drug candidate for cancer therapy .
Eigenschaften
CAS-Nummer |
64395-76-2 |
|---|---|
Produktname |
Isoalloalantolactone |
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(3aR,4aR,8aR,9aR)-5,8a-dimethyl-3-methylidene-4,4a,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15-/m1/s1 |
InChI-Schlüssel |
PQRAHHQIYITFCT-QVHKTLOISA-N |
Isomerische SMILES |
CC1=CCC[C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C |
SMILES |
CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C |
Kanonische SMILES |
CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



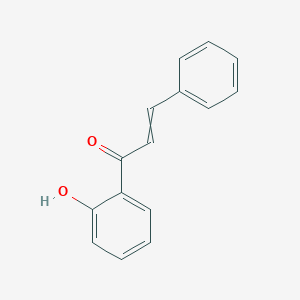
![(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B191488.png)
